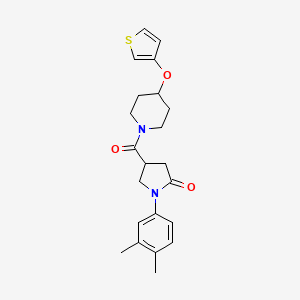

methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

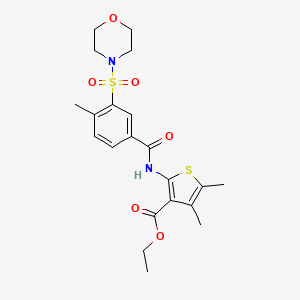

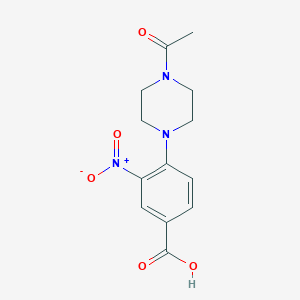

Methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group and a methyl ester function, which may influence its chemical behavior and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related triazole compounds often involves the cyclization of azides with ynamides or other suitable precursors. For instance, a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give protected versions of triazole amino acids, which can be further modified to yield various derivatives . Although the specific synthesis of methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and FTIR. For example, the structure of a related compound, 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, was assigned by single-crystal X-ray analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can help in understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including acetylation, which has been studied using HPLC, NMR, FTIR, and GC-MS . The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, for instance, leads to diacetylated products . Additionally, the Dimroth rearrangement is a reaction that can occur in triazole compounds, where heating in acetic anhydride can lead to isomerization . Understanding these reactions is crucial for the development of triazole-based scaffolds for pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like the fluorophenyl group can affect these properties. For example, the photophysical properties of 2-aryl-5-amino-1,2,3-triazoles have been studied, showing that fluorescence can be tuned by varying substituents on the triazole ring . Quantum chemical calculations can also provide insights into the electronic structure and thermodynamic properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

- Methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate derivatives have shown significant antiviral effects against Cantagalo virus replication in cell culture (Jordão et al., 2009).

Synthetic Applications

- This compound has been utilized in the improved synthesis of 1-benzyl-1H-1,2,3-triazoles, offering a broader scope for the Dimroth Reaction (Cottrell et al., 1991).

- It is also involved in the synthesis of 4-aminotriazole-5-carbaldehydes, which are important intermediates in pharmaceutical research (Albert & Taguchi, 1973).

Chemical Properties and Modifications

- Studies have been conducted on the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, revealing insights into its structural and conformational characteristics (Dzygiel et al., 2004).

Antibacterial Activity

- Triazole derivatives of methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate have been synthesized and evaluated for antibacterial activity, demonstrating significant inhibition of bacterial growth (Nagaraj et al., 2018).

Application in Peptidomimetics

- Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been explored for creating triazole-based scaffolds in peptidomimetics, which are valuable in drug discovery (Ferrini et al., 2015).

Applications in Luminescence

- Studies on Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, including methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate, have shown potential in luminescence applications (Zhao et al., 2014).

Eigenschaften

IUPAC Name |

methyl 5-amino-1-(3-fluorophenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O2/c1-17-10(16)8-9(12)15(14-13-8)7-4-2-3-6(11)5-7/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKQRBHTDPCHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)

![Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002898.png)

![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)

![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)